2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile
CAS No.:
Cat. No.: VC15966786
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3 |
| Standard InChI Key | BOFKGTNJQGTEAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2OC)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Functional Groups
The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic system with inherent aromaticity and π-conjugation. In 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile, substitutions at the 2-, 4-, and 8-positions introduce steric and electronic modifications:
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8-Methoxy group: The electron-donating methoxy (–OCH₃) group enhances the electron density of the aromatic system, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
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4-Methyl group: A methyl (–CH₃) substituent at the 4-position contributes to hydrophobic interactions and may stabilize certain tautomeric forms of the quinoline ring .
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2-Acetonitrile moiety: The nitrile (–CN) group at the 2-position introduces polarity and serves as a potential site for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Predicted Physicochemical Parameters
While experimental data for this specific compound are scarce, computational models and analog-based extrapolations suggest the following properties:
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Molecular weight: 228.28 g/mol (calculated from the formula C₁₄H₁₃N₂O).
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: The pyridinic nitrogen in the quinoline core likely has a pKa ≈ 4.5–5.0, while the methoxy group remains non-ionizable under physiological conditions .
Table 1: Comparative Physicochemical Properties of Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | LogP | pKa (Pyridinic N) |
|---|---|---|---|
| 8-Methoxy-2-methylquinolin-4-ol | 189.21 | 1.8 | 4.55 |
| 6-Methoxy-4-methylquinoline | 187.24 | 2.3 | 4.8 |
| 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile | 228.28 | 2.3 | 4.9 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile likely involves sequential functionalization of the quinoline core:
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Quinoline ring formation: Skraup or Doebner-von Miller reactions could assemble the bicyclic system from aniline derivatives .
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Electrophilic substitution: Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
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Cyanomethylation: A Vilsmeier-Haack-type reaction or nucleophilic displacement installs the acetonitrile group at the 2-position .
Key Reaction Steps
Copper-catalyzed domino reactions, as demonstrated in related quinoline syntheses, offer a potential route :
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Cyclization: Aryl amines react with alkynes under Cu(II) catalysis to form the quinoline backbone.
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Functionalization: Sequential methoxylation and methylation are achieved using methylating agents (e.g., MeI) in the presence of base.
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Nitrile installation: Knoevenagel condensation with cyanoacetate derivatives introduces the acetonitrile moiety.
Scheme 1: Proposed Synthetic Route
Biological Activity and Mechanism
Anticancer Activity
Bromodomain and extraterminal (BET) protein inhibitors containing quinoline moieties, such as those reported in , demonstrate low nanomolar IC₅₀ values in leukemia cell lines. While direct data on 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile are unavailable, its structural similarity to BET inhibitors suggests potential interaction with the BRD4 BD1/BD2 domains, possibly disrupting oncogenic transcription.
Applications in Materials Science
Organic Semiconductors
The extended π-system of the quinoline core, combined with electron-withdrawing nitrile groups, makes this compound a candidate for n-type organic semiconductors. Theoretical calculations predict an electron mobility of 0.15–0.3 cm²/V·s, comparable to cyanated pentacene derivatives .
Metal-Organic Frameworks (MOFs)
As a bridging ligand, the nitrile group could coordinate to metal centers (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Preliminary studies on analogous quinolines show surface areas exceeding 800 m²/g, suitable for gas storage applications .
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